An In-Depth Technical Guide to Benzyl-PEG5-NHBoc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
An In-Depth Technical Guide to Benzyl-PEG5-NHBoc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Benzyl-PEG5-NHBoc, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides exemplary experimental protocols for its use, and illustrates its role in the broader context of PROTAC-mediated protein degradation.
Core Chemical Identity and Properties
Benzyl-PEG5-NHBoc, systematically named tert-butyl (2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a benzyl (B1604629) ether on one terminus and a tert-butyloxycarbonyl (Boc)-protected amine on the other. The five ethylene (B1197577) glycol units contribute to its hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The key structural features of Benzyl-PEG5-NHBoc are the terminal functional groups that allow for sequential conjugation. The benzyl group serves as a stable protecting group for the hydroxyl terminus, which can be deprotected under specific conditions if further modification at that end is required. The Boc-protected amine provides a readily accessible point for conjugation to a ligand for a target protein or an E3 ubiquitin ligase following deprotection.
Table 1: Chemical and Physical Properties of Benzyl-PEG5-NHBoc
| Property | Value |
| CAS Number | 2064292-55-1[1] |
| Molecular Formula | C₂₂H₃₇NO₇[1] |
| Molecular Weight | 427.53 g/mol [1] |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Purity | ≥95% (as commonly supplied) |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[2] Limited solubility in aqueous solutions is expected. |
| Storage Conditions | Recommended storage at -20°C for long-term stability. |
Role in PROTAC Development
PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (e.g., Cereblon or VHL), and a linker that connects these two ligands.
Benzyl-PEG5-NHBoc serves as a versatile linker in PROTAC synthesis. The length and flexibility of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The ability to synthetically modify the linker is a key aspect of PROTAC optimization.
The synthesis of a PROTAC using Benzyl-PEG5-NHBoc typically involves a stepwise approach:
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Boc Deprotection: The Boc protecting group on the amine terminus is removed under acidic conditions to yield a free primary amine.
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First Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand via an amide bond formation reaction.
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Benzyl Deprotection (Optional): If modification of the other terminus is desired, the benzyl group can be removed through hydrogenolysis to reveal a hydroxyl group.
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Second Amide Coupling: The remaining functional group on the linker is then coupled to the second ligand to complete the PROTAC molecule.
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like Benzyl-PEG5-NHBoc.
Caption: Generalized workflow for PROTAC synthesis using Benzyl-PEG5-NHBoc.
Experimental Protocols
The following are representative experimental protocols for the key steps involved in utilizing Benzyl-PEG5-NHBoc for PROTAC synthesis. Researchers should optimize these conditions based on the specific properties of their ligands.
Boc Deprotection of Benzyl-PEG5-NHBoc
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
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Benzyl-PEG5-NHBoc
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic Acid (TFA)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve Benzyl-PEG5-NHBoc (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.
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Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize excess TFA.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, Benzyl-PEG5-NH₂. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Amide Coupling with the Deprotected Linker
This protocol describes the coupling of the free amine of the linker to a carboxylic acid-containing ligand (e.g., a POI ligand).
Materials:
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Benzyl-PEG5-NH₂ (from the previous step)
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Carboxylic acid-containing ligand (1.0-1.2 eq)
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Anhydrous Dimethylformamide (DMF)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
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Round-bottom flask
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Magnetic stirrer
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Ethyl acetate
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5% Lithium chloride (LiCl) solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Silica (B1680970) gel for column chromatography
Procedure:
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Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
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Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add a solution of Benzyl-PEG5-NH₂ (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature for 4-16 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled intermediate.
Mechanism of Action of the Resulting PROTAC
Once synthesized, the PROTAC molecule containing the Benzyl-PEG5-NHBoc linker can be introduced into a cellular system to induce the degradation of the target protein. The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC molecule first binds to both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a signal for recognition by the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is released from the complex and can participate in further rounds of degradation, acting in a catalytic manner.
Conclusion
Benzyl-PEG5-NHBoc is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, bifunctional nature, and the hydrophilic properties imparted by the PEG chain make it an excellent choice for the construction of PROTACs. The synthetic tractability of this linker allows for the systematic optimization of PROTAC potency and pharmacokinetic profiles, accelerating the development of novel therapeutics for a wide range of diseases. The experimental protocols provided herein offer a solid foundation for the successful incorporation of Benzyl-PEG5-NHBoc into PROTAC synthesis workflows.
